2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one

Medicinal Chemistry Building Block Selection Structure-Activity Relationships

2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 199996-72-0; molecular formula C₆H₁₁N₃O; molecular weight 141.17 g/mol) is a synthetic small-molecule imidazolone derivative featuring a 2-ethylamino substituent and a 5-methyl group on the partially saturated imidazol-4-one core. It belongs to the 4H-imidazol-4-one class, structurally related to the endogenous metabolite creatinine (2-amino-1-methyl-4H-imidazol-4-one, CAS 60-27-5), but differentiated by the replacement of the 2-amino group with an ethylamino moiety.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 199996-72-0
Cat. No. B12934559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one
CAS199996-72-0
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCN=C1NC(C(=O)N1)C
InChIInChI=1S/C6H11N3O/c1-3-7-6-8-4(2)5(10)9-6/h4H,3H2,1-2H3,(H2,7,8,9,10)
InChIKeyAXBWTGOWIMZDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 199996-72-0): Procurement-Relevant Structural and Physicochemical Profile


2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 199996-72-0; molecular formula C₆H₁₁N₃O; molecular weight 141.17 g/mol) is a synthetic small-molecule imidazolone derivative featuring a 2-ethylamino substituent and a 5-methyl group on the partially saturated imidazol-4-one core . It belongs to the 4H-imidazol-4-one class, structurally related to the endogenous metabolite creatinine (2-amino-1-methyl-4H-imidazol-4-one, CAS 60-27-5), but differentiated by the replacement of the 2-amino group with an ethylamino moiety . The compound is commercially available at 97% purity from multiple suppliers and is primarily utilized as a research building block and synthetic intermediate in medicinal chemistry and organic synthesis applications .

Why 2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one Cannot Be Trivially Substituted by Other Imidazolone Building Blocks


Despite sharing the imidazol-4-one core scaffold with common analogs such as creatinine (CAS 60-27-5) and 2-amino-4H-imidazolin-4-ones, the 2-ethylamino substitution in CAS 199996-72-0 creates a structurally distinct hydrogen-bonding profile and steric environment. The ethylamino group introduces an additional rotatable bond and increases both the molecular volume and lipophilicity relative to the 2-amino series, as reflected in Canonical SMILES differences (CCN=C1NC(C(=O)N1)C vs. N=C1NC(C(=O)N1)C for the amino analog) . These structural perturbations predictably alter: (a) tautomeric equilibrium at the imidazolone ring, (b) nucleophilicity at N1 and N3 positions for downstream derivatization, and (c) molecular recognition by biological targets such as imidazoline receptors or histone methyltransferases, where even minor N-substitution changes can shift selectivity profiles by orders of magnitude [1]. Generic substitution with creatinine, 2-aminoimidazolones, or imidazolidinones lacking the ethylamino moiety will therefore yield different reactivity, different pharmacophore geometry, and non-equivalent biological readouts [2].

2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Differentiation: 2-Ethylamino vs. 2-Amino Substituent in the Imidazol-4-one Core

At the molecular level, CAS 199996-72-0 differs from creatinine (CAS 60-27-5) by the presence of an N-ethyl substituent on the 2-amino group. The Canonical SMILES for the target compound is O=C1N=C(NCC)NC1C (Mol. Wt. 141.17), compared to O=C1N=C(N)NC1C (Mol. Wt. 113.12) for creatinine . This substitution adds one rotatable bond (from 1 to 2), increases molecular weight by 28.05 Da (+24.8%), and is predicted to increase LogP by approximately 0.5–0.8 units based on the Hansch π constant for a methylene extension [1]. These differences directly impact aqueous solubility, passive membrane permeability, and the hydrogen-bond donor/acceptor ratio available for target engagement.

Medicinal Chemistry Building Block Selection Structure-Activity Relationships

Imidazolone Core Tautomeric Equilibrium: 3,5-Dihydro-4H-imidazol-4-one vs. 1H-Imidazol-4(5H)-one Forms

The compound is described under two tautomeric/regioisomeric representations across databases: 2-(ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one (the 3,5-dihydro form) and 2-(ethylamino)-5-methyl-1H-imidazol-4(5H)-one (the 1,5-dihydro form) . This tautomeric ambiguity reflects the proton mobility at N1 and N3 positions characteristic of the 4-imidazolone scaffold. In contrast, creatinine (CAS 60-27-5) is predominantly represented as 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one with the methyl group fixed at N1, effectively locking the major tautomeric form [1]. The 5-methyl substitution in CAS 199996-72-0, combined with the absence of a fixed N1 substituent, creates a more dynamic tautomeric equilibrium that influences both the nucleophilic reactivity at ring nitrogens and the UV/fluorescence properties relevant to probe design applications.

Tautomerism Reactivity Prediction Synthetic Intermediate

Commercially Available Purity Benchmarking: 97% vs. Typical Imidazolone Building Block Specifications

CAS 199996-72-0 is supplied at a standardized purity of 97% (Catalog CM1057169) . This purity level is consistent with the research-grade specification tier commonly offered for specialty imidazolone building blocks. For comparison, creatinine is routinely available at ≥98% purity from major suppliers, and common imidazolidinone intermediates such as 1-(2-(ethylamino)ethyl)imidazolidin-2-one (CAS 785027-35-2) are also offered at 97% . The 97% specification for CAS 199996-72-0 places it within the industry-standard range for research-use imidazolone derivatives and is adequate for most synthetic applications without requiring additional purification. No analytical certificates (NMR, HPLC, GC) were identified in the public domain specifically for this compound's batch release data.

Chemical Procurement Purity Specification Building Block Quality

Recommended Research and Procurement Application Scenarios for 2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one


Synthetic Building Block for N2-Alkylimidazolone Library Synthesis

CAS 199996-72-0 serves as a pre-functionalized imidazolone scaffold with the ethylamino group already installed at the 2-position, eliminating the need for post-synthetic N-alkylation of a 2-amino precursor. Researchers constructing focused libraries of N2-substituted imidazolones can use this compound as a direct starting material for further derivatization at N1, N3, or the 5-methyl position, based on the documented synthetic accessibility of the 4-imidazolone ring system [1]. This scenario is particularly relevant for medicinal chemistry programs exploring the SAR of imidazolone-based inhibitors where N-ethyl substitution is a design feature derived from modeling or screening hit expansion.

Creatinine Analog Comparator in Renal Biomarker Assay Development

Due to its structural similarity to creatinine (ΔMW = +28 Da; ethyl vs. H at the 2-amino position), this compound may be employed as a selectivity control or internal standard analog in mass spectrometry-based creatinine assays [2]. Its distinct retention time and mass shift relative to endogenous creatinine enable spike-in recovery experiments and cross-reactivity testing for antibody-based creatinine detection kits, where structurally related imidazolones must be differentiated from the primary analyte.

Imidazoline/I1 Receptor Probe Scaffold Exploration

The ethylamino-imidazolone core shares pharmacophoric elements with known imidazoline receptor ligands, where the 2-position substituent is a critical determinant of I1 vs. α2-adrenergic selectivity [3]. Although no direct binding data exist for CAS 199996-72-0, the compound's structural features position it as a potential starting point for synthesizing and evaluating novel imidazoline receptor probes, particularly given the established SAR showing that N-alkyl substitution at the 2-position modulates receptor subtype preference in related imidazoline derivatives.

Corrosion Inhibitor Intermediate Development

Ethylamino-substituted imidazoline derivatives have documented applications as corrosion inhibitors for mild steel in CO₂-saturated environments [4]. The imidazolone core of CAS 199996-72-0, bearing both an ethylamino group and a carbonyl moiety capable of surface coordination, presents structural features consistent with corrosion inhibitor pharmacophores, suggesting utility as a synthetic intermediate for developing novel corrosion inhibition agents through further functionalization with hydrophobic alkyl chains.

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